molecular formula C9H3BrCl3N B2598547 7-Bromo-2,4,6-trichloroquinoline CAS No. 1698028-06-6

7-Bromo-2,4,6-trichloroquinoline

Cat. No.: B2598547
CAS No.: 1698028-06-6
M. Wt: 311.38
InChI Key: YVPHHSFKEDTUQG-UHFFFAOYSA-N
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Description

7-Bromo-2,4,6-trichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl3N and a molecular weight of 311.38 g/mol It is characterized by the presence of bromine and chlorine atoms substituted at the 7th, 2nd, 4th, and 6th positions of the quinoline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4,6-trichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

7-Bromo-2,4,6-trichloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,6-trichloroquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

    2,4,6-Trichloroquinoline: Similar structure but lacks the bromine atom at the 7th position.

    7-Bromoquinoline: Similar structure but lacks the chlorine atoms at the 2nd, 4th, and 6th positions.

    2,4-Dichloroquinoline: Lacks the bromine atom and has fewer chlorine atoms.

Uniqueness: 7-Bromo-2,4,6-trichloroquinoline is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This combination of halogen atoms can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-2,4,6-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHHSFKEDTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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